2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c16-12-5-3-11(4-6-12)10-21-15-17-7-8-18(15)14(19)13-2-1-9-20-13/h1-6,9H,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUYUHJLSGWTKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common route includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then cyclized with glyoxal to produce the imidazole ring. The final step involves the reaction of the imidazole derivative with furan-2-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the furan ring, potentially leading to the formation of dihydro derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the imidazole or furan rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies suggest it may have antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole is explored for its use in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structural features suggest it may interact with proteins involved in signal transduction, metabolism, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in having a chlorophenyl group but lacks the imidazole and furan rings.
4-Iodobenzoic acid: Contains a halogenated aromatic ring but differs in having a carboxylic acid group instead of the imidazole and furan rings.
Uniqueness
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole is unique due to its combination of a chlorophenyl group, a sulfanyl group, an imidazole ring, and a furan ring. This combination of functional groups and rings provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, based on diverse research findings.
Chemical Structure
The molecular formula of the compound is , and it features a unique imidazole ring substituted with a furan-2-carbonyl group and a chlorophenyl methyl sulfanyl moiety. This structural complexity is believed to contribute to its biological activity.
Antibacterial Activity
Research has demonstrated that compounds similar to 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole exhibit significant antibacterial properties. A study evaluated various synthesized derivatives for their effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity, with some compounds achieving IC50 values as low as 2.14 µM, showcasing their potential as effective antibacterial agents .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 |
| Compound B | Bacillus subtilis | 0.63 |
| Compound C | Other strains | 6.28 - 21.25 |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory effects. Notably, it exhibits strong inhibitory activity against urease and acetylcholinesterase (AChE). The research indicates that specific derivatives possess IC50 values significantly lower than standard inhibitors, suggesting their potential use in treating conditions related to these enzymes .
| Enzyme | Inhibitor Type | IC50 (µM) |
|---|---|---|
| Urease | Compound A | 2.14 |
| Acetylcholinesterase | Compound B | 6.28 |
Anticancer Activity
The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. Preliminary studies indicate that derivatives containing the imidazole ring can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .
Case Studies
- Antibacterial Screening : A comprehensive study assessed the antibacterial efficacy of several derivatives of imidazole against common pathogens. The synthesized compounds demonstrated varying degrees of effectiveness, with some exhibiting MIC values comparable to established antibiotics .
- Enzyme Interaction Studies : Docking studies revealed that the compound interacts favorably with active sites of urease and AChE, highlighting its potential as a lead compound for drug development targeting these enzymes .
- Cancer Cell Line Studies : In vitro tests on cancer cell lines showed that certain derivatives could significantly reduce cell viability at low concentrations, indicating their potential as chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step reactions. A common approach involves condensation of furan-2-carboxylic acid with 4-chlorobenzyl mercaptan, followed by cyclization to form the dihydroimidazole core. Activating agents like carbodiimides (e.g., DCC) are critical for coupling the furan carbonyl group .
- Optimization : Reaction temperature (70–90°C) and anhydrous conditions are essential to minimize side reactions. Solvent choice (e.g., DMF or THF) impacts solubility and reaction kinetics .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR : and NMR identify key protons (e.g., imidazole ring CH at δ 3.5–4.0 ppm) and carbons (e.g., furan carbonyl at ~160 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (furan, ~1680 cm) and C-S (sulfanyl, ~650 cm) confirm functional groups .
- X-ray Crystallography : Bond lengths (e.g., C-S: ~1.82 Å, C-N: ~1.33 Å) align with imidazole derivatives .
Advanced Research Questions
Q. What structural modifications enhance the biological activity of this compound, and how are structure-activity relationships (SAR) validated?
- SAR Insights :
- Substituting the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) increases antimicrobial activity but reduces solubility .
- Replacing the furan-2-carbonyl with a methyl ester reduces cytotoxicity in cancer cell lines .
- Validation Methods :
- In vitro assays : MIC values against S. aureus and E. coli are compared across analogs .
- Molecular docking : Simulations with bacterial enzymes (e.g., dihydrofolate reductase) predict binding affinities .
Q. How do conflicting data on the compound’s inhibitory effects across studies arise, and how can they be resolved?
- Case Example : Discrepancies in IC values for kinase inhibition (e.g., 5–50 µM) may stem from assay conditions (e.g., ATP concentration, pH).
- Resolution Strategies :
- Standardize assay protocols (e.g., fixed ATP levels at 1 mM).
- Use orthogonal methods (e.g., SPR for binding kinetics) to confirm inhibition .
Q. What computational tools are effective for predicting the compound’s reactivity in novel reactions?
- Approach :
- Quantum chemical calculations (e.g., DFT) model transition states for sulfanyl group substitution .
- Reaction path search algorithms (e.g., GRRM) identify low-energy pathways for furan ring functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
